1-(Cyclohexylmethyl)piperidin-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1-(Cyclohexylmethyl)piperidin-4-amine is a piperidine derivative with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol. It is characterized by a piperidine ring substituted at the 1-position with a cyclohexylmethyl group and at the 4-position with a primary amine.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 64306-77-0
Cat. No. B1588210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)piperidin-4-amine
CAS64306-77-0
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCC(CC2)N
InChIInChI=1S/C12H24N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10,13H2
InChIKeyWYDUUQNGNSXLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexylmethyl)piperidin-4-amine (CAS 64306-77-0): Technical Baseline for Scientific Procurement


1-(Cyclohexylmethyl)piperidin-4-amine is a piperidine derivative with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol [1]. It is characterized by a piperidine ring substituted at the 1-position with a cyclohexylmethyl group and at the 4-position with a primary amine . This structure classifies it as a versatile small molecule scaffold and a useful research chemical, commonly used as a building block in the synthesis of more complex molecules .

1-(Cyclohexylmethyl)piperidin-4-amine (CAS 64306-77-0): Why In-Class Piperidine Analogs Are Not Interchangeable


While this compound is a piperidine derivative, its specific substitution pattern (cyclohexylmethyl at the 1-position, primary amine at the 4-position) dictates its unique physicochemical properties and synthetic utility. In-class compounds with different alkyl or aryl substituents on the piperidine nitrogen or different amine substitution patterns can exhibit significantly altered properties, including basicity (pKa), lipophilicity (logP), steric hindrance, and hydrogen bonding capacity [1]. These differences directly impact key performance factors such as reaction yields in subsequent derivatization steps, purification behavior, and solubility, meaning generic substitution without careful characterization can introduce unacceptable variability or failure in research and development processes [2].

1-(Cyclohexylmethyl)piperidin-4-amine (CAS 64306-77-0): Available Quantitative Evidence vs. Primary Comparators


Physicochemical Differentiation of 1-(Cyclohexylmethyl)piperidin-4-amine via Measured Lipophilicity

The target compound exhibits a measured logP value of 2.628 [1], indicating significant lipophilicity. This property is crucial for predicting passive membrane permeability and blood-brain barrier penetration potential. While direct comparative experimental data is unavailable, this value is consistent with the structural feature of a large cyclohexylmethyl substituent, which increases hydrophobicity relative to smaller alkyl-substituted analogs.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Purity Profile of 1-(Cyclohexylmethyl)piperidin-4-amine for Reproducible Synthesis

The compound is commercially available from multiple reputable vendors with a standard purity specification of 95% [REFS-1, REFS-2]. This level of purity is a critical baseline for its intended use as a building block in further synthetic transformations, ensuring that side reactions from major impurities are minimized. Higher purity grades (e.g., ≥98%) are available for specific applications requiring more stringent control .

Organic Synthesis Chemical Procurement Building Blocks

Safety Profile of 1-(Cyclohexylmethyl)piperidin-4-amine for Laboratory Handling

The compound is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335) [1]. This indicates a higher acute toxicity hazard compared to some other piperidine building blocks. For instance, 1-benzylpiperidin-4-amine carries hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation), which represent a less severe acute hazard profile [2].

Laboratory Safety Chemical Handling Risk Assessment

1-(Cyclohexylmethyl)piperidin-4-amine (CAS 64306-77-0): Recommended Application Scenarios Based on Evidence


Use as a Hydrophobic Building Block in CNS Drug Discovery Programs

The compound's relatively high measured LogP value of 2.628 makes it a suitable candidate for incorporation into scaffolds intended to cross the blood-brain barrier (BBB) [1]. Its primary amine allows for facile derivatization (e.g., amide coupling, reductive amination) to introduce a lipophilic moiety into a lead compound. In programs targeting CNS receptors, where a specific balance of lipophilicity is crucial, this building block offers a quantifiable physicochemical profile that can be rationally incorporated into SAR studies.

Synthesis of Novel Analogs for Fractalkine-CX3CR1 Pathway Investigation

Based on preliminary reports, 1-(Cyclohexylmethyl)piperidin-4-amine has been noted for its potential as an inhibitor in the fractalkine-CX3CR1 signaling pathway, which is implicated in inflammatory diseases . While quantitative potency data is not publicly available, the structural motif is of interest. Researchers in immunology or inflammation biology may procure this compound as a starting point for synthesizing and evaluating new analogs targeting this pathway, differentiating it from other piperidine scaffolds that may not have this reported association.

Intermediate in the Development of Kinase Inhibitor Libraries

Piperidine derivatives are a common motif in kinase inhibitors. The specific substitution pattern of this compound (4-amine with a 1-cyclohexylmethyl group) offers a unique vector for exploring the hydrophobic back pocket of many kinases . In medicinal chemistry campaigns focused on targets like ROR1 or other tyrosine kinases, this compound can serve as a key intermediate to generate focused libraries of novel inhibitors, with the cyclohexylmethyl group providing distinct steric and hydrophobic interactions compared to simpler alkyl or aryl piperidines.

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